![molecular formula C21H29N3O B14160883 N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine CAS No. 32001-70-0](/img/structure/B14160883.png)
N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine is an organic compound characterized by its complex structure, which includes two diethylamino groups attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(diethylamino)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the compound. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, bis[4-(diethylamino)phenyl]-: Similar structure but lacks the hydroxylamine group.
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: Similar core structure with different substituents.
Uniqueness
N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
32001-70-0 |
|---|---|
Formule moléculaire |
C21H29N3O |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-[bis[4-(diethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C21H29N3O/c1-5-23(6-2)19-13-9-17(10-14-19)21(22-25)18-11-15-20(16-12-18)24(7-3)8-4/h9-16,25H,5-8H2,1-4H3 |
Clé InChI |
MDSZMADSQRPHQY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


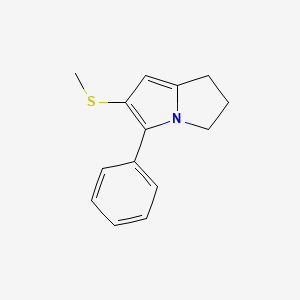
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
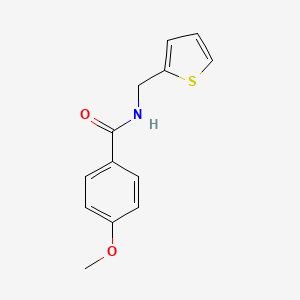
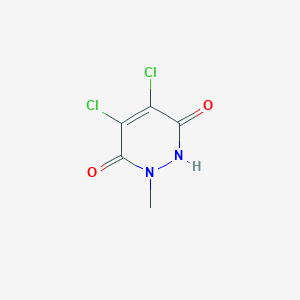
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
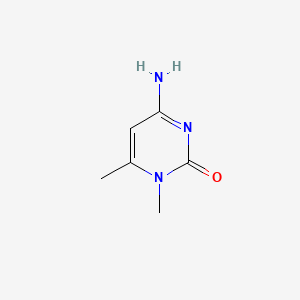
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
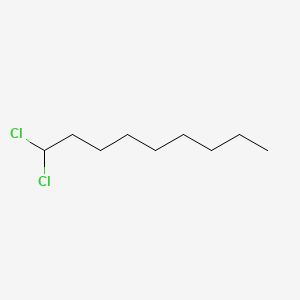
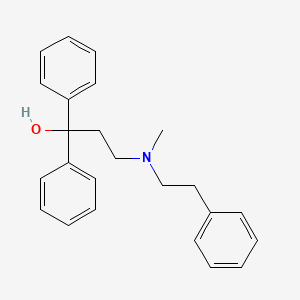

![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
